5,7-Dihydroxy-2-(1-pentyl-2,3-dihydroindol-3-yl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydroxy-2-(1-pentyl-2,3-dihydroindol-3-yl)chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure substituted with a pentyl-dihydroindol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-2-(1-pentyl-2,3-dihydroindol-3-yl)chromen-4-one typically involves multi-step organic reactions One common synthetic route includes the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often involve the use of organic solvents such as ethanol or dimethyl sulfoxide, and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-2-(1-pentyl-2,3-dihydroindol-3-yl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with antioxidant properties, making it a candidate for further studies in cellular protection and aging.
Medicine: Preliminary research suggests that it may have therapeutic potential due to its ability to interact with specific biological targets, possibly offering benefits in treating certain diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes[][3].
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-2-(1-pentyl-2,3-dihydroindol-3-yl)chromen-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: The compound can neutralize free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways, offering potential therapeutic benefits.
Signal Modulation: The compound can modulate signaling pathways, influencing cellular processes such as proliferation and apoptosis[][4].
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Coumarin: Another chromen-4-one derivative with various biological activities.
Indole-3-acetic acid: An indole derivative with significant biological relevance in plants.
Uniqueness
5,7-Dihydroxy-2-(1-pentyl-2,3-dihydroindol-3-yl)chromen-4-one stands out due to its unique combination of a chromen-4-one core and a pentyl-dihydroindol group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(1-pentyl-2,3-dihydroindol-3-yl)chromen-4-one |
InChI |
InChI=1S/C22H23NO4/c1-2-3-6-9-23-13-16(15-7-4-5-8-17(15)23)20-12-19(26)22-18(25)10-14(24)11-21(22)27-20/h4-5,7-8,10-12,16,24-25H,2-3,6,9,13H2,1H3 |
InChI Key |
LLXJIEOEJKFWFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CC(C2=CC=CC=C21)C3=CC(=O)C4=C(C=C(C=C4O3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.